N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide
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Overview
Description
N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds, and this particular compound features a cyano group attached to a cyclohexylmethyl moiety, which is further connected to the indazole ring system. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processing. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Chemical Reactions Analysis
Types of Reactions: N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Addition: Addition reactions can be facilitated by using organometallic reagents like Grignard reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of the indazole core, such as hydroxylated, halogenated, or alkylated indazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases, such as cancer, inflammation, and microbial infections.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide is compared with other similar compounds, such as N-[Cyano(phenyl)methyl]-1H-indazole-3-carboxamide and N-[Cyano(methyl)methyl]-1H-indazole-3-carboxamide. These compounds share the indazole core but differ in the substituents attached to the cyano group. The presence of the cyclohexylmethyl group in this compound imparts unique chemical and biological properties, such as increased stability and enhanced binding affinity to certain targets.
List of Similar Compounds
N-[Cyano(phenyl)methyl]-1H-indazole-3-carboxamide
N-[Cyano(methyl)methyl]-1H-indazole-3-carboxamide
N-[Cyano(ethyl)methyl]-1H-indazole-3-carboxamide
N-[Cyano(propyl)methyl]-1H-indazole-3-carboxamide
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-10-14(11-6-2-1-3-7-11)18-16(21)15-12-8-4-5-9-13(12)19-20-15/h4-5,8-9,11,14H,1-3,6-7H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRDVNYQXWYIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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